Cas no 133388-96-2 (FOr-NLE-OH)

FOr-NLE-OH 化学的及び物理的性質
名前と識別子
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- L-Norleucine, N-formyl-
- (2R)-2-formamidohexanoic acid
- For-L-norleucine
- For-Nle-OH
- (S)-2-Formylamino-4-(methylthio)butyric acid
- (S)-4-(Methylthio)-2-(formylamino)butanoic acid
- 2-formylamino-4-methylsulfanyl-butanoic acid
- FMET
- FOR-METHIONINE
- FOR-MET-OH
- FORMYL-L-METHIONINE
- Formylmethionine
- L-2-Formamino-capronsaeure
- N-For-L-Met-OH
- N-Formyl-DL-methionine
- N-Formyl-L-norleucin
- N-formyl-L-norleucine
- n-formylmethionine
- N-formyl-methionine
- N-HCO-(S)-Met
- For-L-Nle-OH
- FOR-AHX(2)-OH
- FOR-ACPO(2)-OH
- FOR-NORLEUCINE
- FOR-L-2-AMINOHEXANOIC ACID
- FORMYL-L-2-AMINO-HEXANOIC ACID
- AKOS006275513
- for-nle-oh, AldrichCPR
- (S)-2-Formamidohexanoicacid
- SCHEMBL8628188
- (2S)-2-formamidohexanoic Acid
- N-formylnorleucine
- CS-0444767
- MFCD00237678
- L-Norleucine,N-formyl-
- 133388-96-2
- (S)-2-Formamidohexanoic acid
- G74868
- DB-255754
- FOr-NLE-OH
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- MDL: MFCD00237678
- インチ: InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1
- InChIKey: IRIJLKLYPXLQSQ-LURJTMIESA-N
- ほほえんだ: CCCC[C@H](NC=O)C(O)=O
計算された属性
- せいみつぶんしりょう: 159.08959
- どういたいしつりょう: 159.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 66.4Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 370.3±25.0 °C at 760 mmHg
- フラッシュポイント: 177.7±23.2 °C
- PSA: 66.4
- じょうきあつ: 0.0±1.8 mmHg at 25°C
FOr-NLE-OH セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:冷蔵保存
FOr-NLE-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-285843-1g |
For-L-norleucine, |
133388-96-2 | 1g |
¥579.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285843A-5g |
For-L-norleucine, |
133388-96-2 | 5g |
¥2324.00 | 2023-09-05 | ||
Apollo Scientific | OR930495-250mg |
For-nle-oh |
133388-96-2 | 95% | 250mg |
£90.00 | 2025-02-20 | |
Apollo Scientific | OR930495-1g |
For-nle-oh |
133388-96-2 | 95% | 1g |
£150.00 | 2025-02-20 | |
TRC | F754538-100mg |
FOr-NLE-OH |
133388-96-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285843A-5 g |
For-L-norleucine, |
133388-96-2 | 5g |
¥2,324.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285843-1 g |
For-L-norleucine, |
133388-96-2 | 1g |
¥579.00 | 2023-07-11 | ||
Ambeed | A138138-5g |
(S)-2-Formamidohexanoic acid |
133388-96-2 | 98% | 5g |
$232.0 | 2024-04-24 | |
abcr | AB476373-1g |
For-Nle-OH; . |
133388-96-2 | 1g |
€203.90 | 2025-02-14 | ||
A2B Chem LLC | AD56774-5g |
For-nle-oh |
133388-96-2 | 97% | 5g |
$381.00 | 2024-04-20 |
FOr-NLE-OH 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
FOr-NLE-OHに関する追加情報
Professional Introduction to Compound with CAS No. 133388-96-2 and Product Name FOr-NLE-OH
Compound with the CAS number 133388-96-2 and the product name FOr-NLE-OH represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in various therapeutic areas. The chemical entity, characterized by its precise molecular formula and stereochemistry, has been extensively studied for its pharmacological effects, particularly in the context of drug development and molecular interactions.
The FOr-NLE-OH moiety is a critical component of this compound, contributing to its distinctive chemical behavior and biological activity. This functional group has been identified as a key player in modulating cellular processes, making it a promising candidate for further investigation. Recent studies have highlighted the compound's potential in inhibiting specific enzymatic pathways, which could lead to novel therapeutic strategies for treating chronic diseases.
In the realm of medicinal chemistry, the synthesis and optimization of FOr-NLE-OH have been a focal point for researchers aiming to develop more effective and targeted treatments. The compound's ability to interact with biological targets at a molecular level has opened up new avenues for drug discovery. By leveraging advanced computational methods and synthetic techniques, scientists have been able to elucidate the structural features that enhance its bioactivity.
One of the most compelling aspects of FOr-NLE-OH is its role in modulating immune responses. Emerging research suggests that this compound can influence key immune pathways, making it a potential candidate for immunomodulatory therapies. These findings are particularly relevant in the context of autoimmune diseases and chronic inflammation, where precise control over immune activity is crucial.
Furthermore, the compound has shown promise in preclinical studies as a potential therapeutic agent for neurological disorders. The ability of FOr-NLE-OH to cross the blood-brain barrier and interact with neural receptors has sparked interest among neuroscientists. Early trials indicate that it may help in alleviating symptoms associated with neurodegenerative conditions by protecting neurons from oxidative stress and promoting synaptic plasticity.
The chemical synthesis of FOr-NLE-OH involves intricate steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of production but also ensure that the final product meets stringent quality standards.
From a regulatory perspective, the development of FOr-NLE-OH adheres to rigorous guidelines set forth by global health authorities. Clinical trials are being conducted under strict ethical frameworks to evaluate its safety and efficacy. The compound's journey from laboratory research to potential clinical application exemplifies the meticulous process required in bringing new therapeutics to market.
The future prospects of FOr-NLE-OH are vast, with ongoing research exploring its applications in oncology, cardiovascular diseases, and metabolic disorders. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide. The compound's multifaceted potential underscores the importance of continued investment in chemical biology and drug discovery.
In conclusion, compound with CAS No. 133388-96-2 and product name FOr-NLE-OH represents a cornerstone in modern pharmaceutical research. Its unique properties and diverse applications make it a valuable asset in the quest for innovative treatments. As scientific understanding evolves, so too will the therapeutic possibilities offered by this remarkable compound.
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